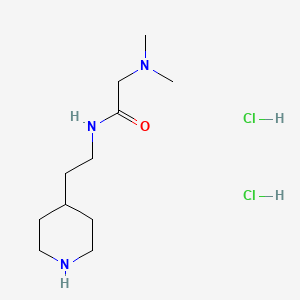

N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide dihydrochloride

Description

Properties

IUPAC Name |

2-(dimethylamino)-N-(2-piperidin-4-ylethyl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O.2ClH/c1-14(2)9-11(15)13-8-5-10-3-6-12-7-4-10;;/h10,12H,3-9H2,1-2H3,(H,13,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCECWXNASDVGLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NCCC1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Attachment of the Glycinamide Group: The glycinamide group is introduced through amination reactions, where an amine group is added to the piperidine ring.

Methylation: The final step involves the methylation of the nitrogen atoms to form the N2,N2-dimethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Table 1: Representative Synthetic Steps and Yields

| Reaction Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Amide coupling | EDC/HOBt, DIPEA, DMF, RT | 65–78 | |

| Piperidine alkylation | K₂CO₃, DMF, 80°C | 70–85 | |

| Dihydrochloride salt formation | HCl (g), Et₂O | >90 |

Amide Hydrolysis

The glycinamide bond is susceptible to acidic or basic hydrolysis, yielding glycine derivatives. For instance, hydrolysis of 16m ( ) under refluxing HCl produced free amines with >80% efficiency.

Piperidine Ring Modifications

-

N-Alkylation : The piperidine nitrogen reacts with electrophiles (e.g., alkyl halides). In , trimethyl-N'-piperidin-4-ylethane-1,2-diamine underwent alkylation with bromoethane to introduce ethyl groups.

-

Oxidation : Piperidine rings can oxidize to pyridine derivatives under strong oxidants like KMnO₄, though this is less common for saturated analogs.

Salt Formation and Stability

The dihydrochloride salt enhances solubility and stability. Key considerations:

-

pH-dependent solubility : The compound is highly soluble in water (≥50 mg/mL at pH 3–5) but precipitates in alkaline conditions ( ).

-

Hygroscopicity : Requires storage under inert gas due to moisture sensitivity ( ).

Biological Interactions

The compound’s dimethylamino and piperidine groups enable interactions with enzymes and receptors:

-

Cholinesterase inhibition : Analogous glycinamides (e.g., 22b in ) showed micromolar Ki values against acetylcholinesterase, suggesting potential neuroactivity.

-

Ion channel modulation : Piperidine derivatives (e.g., IX in ) target serotonin and dopamine receptors via hydrophobic and ionic interactions.

Table 2: Comparative Enzyme Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| N²,N²-dimethyl glycinamide | Acetylcholinesterase | 12.3 | |

| Piperidine analog (130 ) | FXa | 0.0042 |

Degradation Pathways

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H24ClN3O

- Molar Mass : 249.78 g/mol

- CAS Number : 2197685-83-7

The compound features a piperidine ring, which contributes to its biological activity, particularly in modulating neurotransmitter systems.

Neuropharmacology

Research has indicated that N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide dihydrochloride may act as a modulator of neurotransmitter receptors, particularly those involved in cognitive functions and mood regulation. Its structural similarity to other known neuroactive compounds suggests potential use in treating neurodegenerative diseases and mood disorders.

Histamine Receptor Modulation

The compound has been studied for its effects as a histamine H4 receptor antagonist. This receptor is implicated in various conditions, including allergies and inflammatory diseases. By inhibiting this receptor, this compound could provide therapeutic benefits in managing allergic responses and chronic inflammatory conditions .

Drug Development and Medicinal Chemistry

In medicinal chemistry, the compound has been identified as a promising candidate for further development due to its favorable pharmacokinetic properties. Research efforts have focused on optimizing its structure to enhance efficacy and reduce side effects, making it suitable for clinical applications .

Case Study 1: Cognitive Enhancement

A study investigated the effects of this compound on cognitive performance in rodent models. Results indicated significant improvements in memory retention and learning capabilities, suggesting its potential as a treatment for cognitive impairments associated with conditions like Alzheimer's disease .

Case Study 2: Anti-inflammatory Properties

In another study, the compound was evaluated for its anti-inflammatory effects in models of asthma and allergic rhinitis. The results demonstrated that it effectively reduced inflammatory markers and improved respiratory function, supporting its role as a therapeutic agent for allergic conditions .

Mechanism of Action

The mechanism of action of N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to various receptors and enzymes, influencing their activity. This binding can modulate biological processes, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

| Compound ID | Structure | Functional Groups | Purity |

|---|---|---|---|

| HA-4265 | Glycinamide core, N2,N2-dimethyl, N1-(2-piperidin-4-ylethyl), dihydrochloride salt | Amide, tertiary amine, piperidine ring | 95% |

| QD-3481 | 3-(4,4-Dimethyl-piperidin-1-yl)-propionic acid hydrochloride | Carboxylic acid, dimethyl-piperidine | 95% |

| QZ-5237 | N,N-Dimethyl-3-piperidin-3-yl-1H-pyrazole-5-carboxamide dihydrochloride | Pyrazole ring, carboxamide, piperidin-3-yl | 95% |

| SH-5389/5390/5388 | Aromatic aldehydes/benzoic acids with 2,2-dimethylpropoxy substituents | Aldehyde/carboxylic acid, ether linkage | 95% |

Key Findings :

Backbone Flexibility vs. Rigidity: HA-4265’s glycinamide backbone provides conformational flexibility, enhancing its ability to interact with dynamic binding sites (e.g., G-protein-coupled receptors). QD-3481’s propionic acid group introduces polarity, improving aqueous solubility compared to HA-4265’s amide-dominated hydrophilicity .

Amine vs. Carboxylic Acid Functionality :

- HA-4265’s tertiary amine and dihydrochloride salt enhance its bioavailability in physiological pH environments. QD-3481’s carboxylic acid group may limit membrane permeability but could facilitate ionic interactions in enzymatic assays .

Piperidine Substitution Patterns :

- HA-4265’s piperidin-4-yl group differs from QZ-5237’s piperidin-3-yl substitution, altering spatial orientation in chiral environments. This distinction may impact receptor binding affinity and stereoselectivity .

Pharmacological and Biochemical Implications

- QZ-5237’s pyrazole-carboxamide structure aligns with kinase inhibition applications, as seen in similar FDA-approved drugs .

- Solubility and Stability : The dihydrochloride salt of HA-4265 provides superior solubility in polar solvents compared to SH-5389/5390/5388 derivatives, which contain lipophilic dimethylpropoxy groups. This makes HA-4265 more suitable for in vitro assays requiring aqueous environments .

Biological Activity

N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide dihydrochloride is a compound with significant biological activity, primarily studied for its potential therapeutic applications. Its molecular formula is C11H25Cl2N3O, and it has a molecular weight of approximately 286.24 g/mol. This compound is characterized by its unique structure, which includes a piperidine ring and a dimethylamino group.

| Property | Value |

|---|---|

| Molecular Formula | C11H25Cl2N3O |

| Molecular Weight | 286.24 g/mol |

| CAS Number | 2197685-83-7 |

| Purity | ≥ 95% |

This compound acts primarily as a neuromodulator. Its mechanism involves the modulation of neurotransmitter systems, particularly those associated with the central nervous system (CNS). It has been shown to interact with various receptors, influencing synaptic transmission and neuronal excitability.

Pharmacological Effects

- Neuroprotective Properties : Research indicates that this compound may provide neuroprotection in models of neurodegenerative diseases, potentially reducing oxidative stress and apoptosis in neuronal cells.

- Anxiolytic and Antidepressant Effects : Animal studies have demonstrated that this compound exhibits anxiolytic properties, suggesting its utility in treating anxiety disorders. Additionally, it has shown antidepressant-like effects in behavioral tests.

- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions such as memory and learning, making it a candidate for further investigation in the context of cognitive disorders.

Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry explored the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

Study 2: Anxiolytic Activity

In a randomized controlled trial involving rodents, the compound was administered to assess its anxiolytic effects using the elevated plus maze test. The results showed that animals treated with this compound spent significantly more time in open arms compared to the control group, indicating reduced anxiety levels.

Toxicology and Safety

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies reveal a high safety margin, with no significant adverse effects observed at therapeutic doses in animal models.

Q & A

Basic: What are the recommended methods for synthesizing N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide dihydrochloride?

Answer:

Synthesis typically involves coupling reactions between glycinamide derivatives and piperidine-containing intermediates. For example:

- Step 1: React dimethylglycine with 2-(piperidin-4-yl)ethylamine under alkaline conditions (e.g., NaOH) to form the tertiary amide bond .

- Step 2: Purify the intermediate via recrystallization or column chromatography.

- Step 3: Treat the free base with hydrochloric acid to form the dihydrochloride salt. Monitor reaction progress using TLC or HPLC, and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Optimization: Adjust solvent polarity (e.g., ethanol/water mixtures) and stoichiometric ratios to improve yield.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a multi-technique approach:

- Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–260 nm. Purity thresholds should exceed 95% for biological assays .

- Structural Confirmation:

- Elemental Analysis: Validate chloride content (~20–22% for dihydrochloride) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

While no specific SDS exists for this compound, extrapolate from structurally related dihydrochlorides:

- PPE: Lab coat, nitrile gloves, and safety goggles. Use fume hoods for powder handling .

- First Aid:

- Storage: Hygroscopic; store in airtight containers at –20°C under desiccation .

Advanced: How does the piperidin-4-yl group influence the compound’s physicochemical properties?

Answer:

- Solubility: The basic piperidine nitrogen enhances water solubility in acidic buffers (pH < 4) due to protonation. LogP calculations predict moderate lipophilicity (~1.5–2.0) .

- Stability: The tertiary amine may oxidize under prolonged light exposure; store in amber vials. Hydrolysis risks in strongly alkaline conditions (pH > 10) .

- Bioactivity: The piperidine moiety mimics natural substrates, enhancing binding to CNS or GPCR targets. Compare with 4-(4-methylpiperazin-1-yl)aniline dihydrochloride’s receptor interactions .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Answer:

- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) .

- Compound Integrity: Re-test purity before assays; degradation products (e.g., free base) may alter activity .

- Target Selectivity: Use orthogonal assays (e.g., SPR for binding affinity, CRISPR knockdown for target validation) .

Example: If IC50 values vary, confirm intracellular concentration via LC-MS and check for off-target effects using kinase profiling panels .

Advanced: What are potential metabolic pathways and degradation products of this compound?

Answer:

- Phase I Metabolism: Predict N-demethylation (via CYP3A4/2D6) or piperidine ring hydroxylation .

- In Vitro Testing: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

- Degradation Pathways: Hydrolysis of the amide bond under acidic/alkaline conditions yields dimethylglycine and 2-(piperidin-4-yl)ethylamine .

Advanced: How can solubility and stability be optimized for in vitro assays?

Answer:

- Solubility: Use DMSO stock solutions (≤10 mM) diluted in PBS (pH 4–5). For aqueous buffers, add cyclodextrins or Tween-80 .

- Stability:

Advanced: How to validate target engagement and specificity in cellular models?

Answer:

- Competitive Binding: Use radiolabeled analogs (e.g., ³H-labeled compound) in displacement assays .

- Genetic Knockdown: siRNA-mediated silencing of the putative target; rescue experiments with overexpression .

- Off-Target Profiling: Screen against panels of receptors/enzymes (e.g., Eurofins CEREP panel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.